![molecular formula C13H11N5OS B12917248 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile CAS No. 918901-41-4](/img/structure/B12917248.png)
2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, sulfanyl, and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine with 2-aminoethylamine and furan-2-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing various biological pathways. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-4-(furan-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-6-[(2-aminoethyl)sulfanyl]pyridine-3,5-dicarbonitrile
Uniqueness
2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile is unique due to the presence of both the furan ring and the sulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918901-41-4 |
|---|---|
Molekularformel |
C13H11N5OS |
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
2-amino-6-(2-aminoethylsulfanyl)-4-(furan-2-yl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H11N5OS/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,3,5,14H2,(H2,17,18) |
InChI-Schlüssel |
XDWFUHVXYCFDHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=C(C(=NC(=C2C#N)SCCN)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



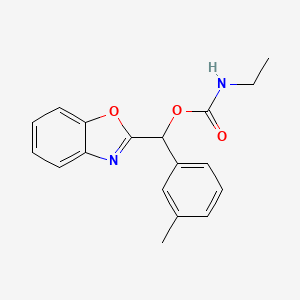
![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)

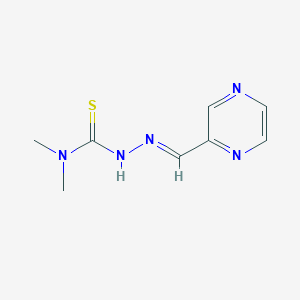


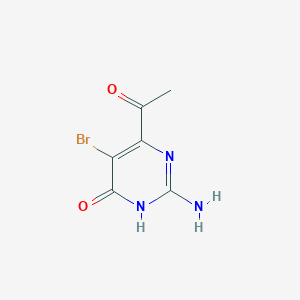
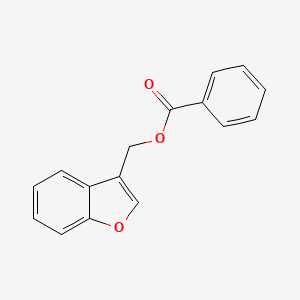
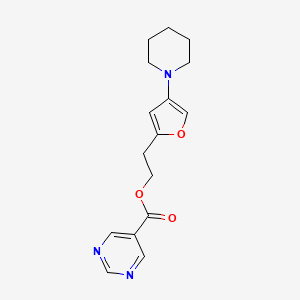
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)
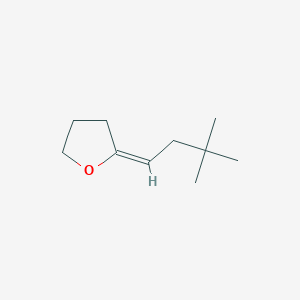
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)
